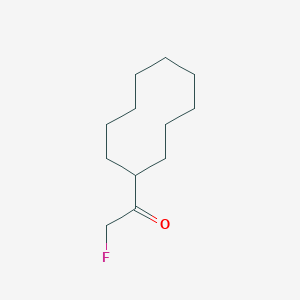
1-cyclodecyl-2-fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclodecyl-2-fluoroethan-1-one is an organic compound that belongs to the class of fluorinated ketones It features a cyclodecyl group attached to a fluorinated ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one typically involves the introduction of a fluorine atom into a pre-existing cyclodecyl ethanone structure. One common method is the fluorination of cyclodecyl ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Cyclodecyl-2-fluoroethan-1-one may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclodecyl-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
1-Cyclodecyl-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Cyclodecyl-2-fluoroethan-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclodecyl group provides steric bulk, affecting the compound’s overall conformation and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Cyclodecyl ethanone: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoroethan-1-one: Lacks the cyclodecyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclodecyl-2-fluoroethan-1-one is unique due to the combination of a bulky cyclodecyl group and a reactive fluorinated ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
122128-58-9 |
|---|---|
Formule moléculaire |
C12H21FO |
Poids moléculaire |
200.29 g/mol |
Nom IUPAC |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
Clé InChI |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
SMILES canonique |
C1CCCCC(CCCC1)C(=O)CF |
Synonymes |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















